N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide
Overview
Description
N,N-Dibenzyl-2,2,3,3,3-pentafluoropropanamide is a fluorinated organic compound with the molecular formula C17H14F5NO. This compound is characterized by the presence of two benzyl groups attached to a nitrogen atom and a pentafluoropropanamide moiety. The incorporation of fluorine atoms into the molecular structure imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide typically involves the reaction of N,N-dibenzylamine with a fluorinated acylating agent. One common method is the reaction of N,N-dibenzylamine with pentafluoropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
N,N-dibenzylamine+pentafluoropropionyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-2,2,3,3,3-pentafluoropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzyl groups can be oxidized to benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: N,N-dibenzyl-2,2,3,3,3-pentafluoropropylamine.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
N,N-Dibenzyl-2,2,3,3,3-pentafluoropropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide is largely dependent on its interaction with molecular targets. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The benzyl groups may facilitate binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibenzyl-2,2,3,3,3-trifluoropropanamide
- N,N-Dibenzyl-2,2,3,3,3-tetrafluoropropanamide
- N,N-Dibenzyl-2,2,3,3,3-hexafluoropropanamide
Uniqueness
N,N-Dibenzyl-2,2,3,3,3-pentafluoropropanamide is unique due to the specific number and position of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its trifluorinated or hexafluorinated analogs. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Properties
IUPAC Name |
N,N-dibenzyl-2,2,3,3,3-pentafluoropropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5NO/c18-16(19,17(20,21)22)15(24)23(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIQXSCNIYRRES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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